(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Description
Properties
IUPAC Name |
(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H](C[C@@H]2CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The primary applications of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol are in the pharmaceutical sector, where it has been studied for its potential therapeutic effects:
- Calcium Channel Blocker : Research indicates that this compound may function as a calcium channel blocker, which positions it as a candidate for treating cardiovascular diseases. Calcium channel blockers are crucial in managing hypertension and angina by inhibiting calcium influx into cardiac and smooth muscle cells, thereby reducing heart workload and vascular resistance.
- Neurological Applications : Beyond cardiovascular health, the compound has potential implications in neurological research. Its ability to modulate ion channels may lead to developments in treating neurological disorders such as epilepsy or migraine.
- Antimicrobial and Antitumor Properties : Compounds within this structural class often exhibit activity against various biological targets. Preliminary studies suggest that this compound may possess antimicrobial and antitumor properties, making it a subject of interest for further pharmacological investigation.
Materials Science Applications
In addition to its pharmaceutical applications, this compound is being explored in materials science:
- Heterocyclic Compounds : As a member of the heterocyclic compounds category, it can be utilized in the synthesis of novel materials with specific properties. These compounds are known for their diverse applications in creating polymers and other advanced materials due to their unique electronic and structural characteristics.
Research Findings and Case Studies
Several studies have documented the biological activities and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cardiovascular effects | Demonstrated efficacy as a calcium channel blocker in vitro. |
| Study 2 | Antimicrobial activity | Showed significant inhibition against specific bacterial strains. |
| Study 3 | Antitumor potential | Indicated cytotoxic effects on cancer cell lines in preliminary assays. |
These findings highlight the compound's versatility and underscore the need for further research to fully elucidate its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Their Properties
(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
- Molecular Formula : C₇H₁₄N₂O (MW: 142.20 g/mol)
- CAS : 879399-07-2
- Key Differences : The 7R,8aS stereochemistry alters hydrogen bonding and solubility. It is stored at 2–8°C and poses hazards including H302 (harmful if swallowed) and H315 (skin irritation) .
(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol Oxalate
Derivatives with Functional Group Modifications
(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Hydrochloride
- Molecular Formula : C₉H₁₉ClN₂O₂ (MW: 222.71 g/mol)
- CAS : N/A (ChemSpider ID: 98645471)
- Key Differences : The hydroxyethyl substituent increases molecular weight and hydrophilicity. The hydrochloride salt improves crystallinity .
(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Salt Forms and Their Impact
Biological Activity
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic compound notable for its unique structural features, including a fused pyrazine and pyrrole ring system. With a molecular formula of and a molecular weight of approximately 142.20 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The stereochemical configuration of (7S,8aR) is crucial for its biological activity. The specific arrangement of atoms influences how the compound interacts with biological targets, which may include enzymes and receptors involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been studied for its ability to inhibit CDKs, critical regulators of the cell cycle. This inhibition can lead to anti-cancer effects by preventing uncontrolled cell proliferation .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. Interaction studies have focused on its binding affinities with various enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions, elucidating the compound's mechanisms of action.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. A comparative analysis is presented in the table below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol | C7H14N2O | Different stereochemistry affecting biological activity |
| (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol | C8H14N2O | Contains a piperazine ring which may alter pharmacological properties |
| (5H-pyrrolo[3,4-b]quinolin-5-one) | C9H6N2O | Exhibits different reactivity due to the quinoline structure |
The uniqueness of this compound lies in its specific stereochemistry and functional groups that confer distinct biological activities not present in these similar compounds.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include the reaction of pyrrole derivatives with amines in the presence of catalysts. These synthetic routes are crucial for developing this compound as a building block for more complex molecules with therapeutic potential.
Industrial Production Methods
In industrial settings, continuous flow reactors may be utilized to ensure consistent product quality and yield. Automated systems allow for precise control over reaction parameters during large-scale synthesis.
Q & A
Q. What are the common synthetic routes for (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol?
Methodological Answer: The synthesis typically involves cyclization reactions and hydrogenation steps. Key methods include:
- Cyclization of linear precursors : For example, intramolecular amide bond formation under basic conditions (e.g., K₂CO₃ in DMF) to construct the bicyclic pyrrolo-pyrazine core .
- Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces unsaturated bonds in intermediates to achieve the octahydro structure .
- Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (7S,8aR) enantiomer, critical for stereochemical purity .
Q. Critical Parameters :
Q. How is the structure of this compound characterized?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques :
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₁₃N₂O: 141.1028; observed: 141.1025) .
- X-ray Crystallography : Resolves stereochemistry at C7 and C8a positions .
Validation Tip : Cross-reference spectral data with PubChem or Reaxys entries to confirm consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize high-purity this compound?
Methodological Answer : Optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF yields higher regioselectivity .
- Catalyst Loading : Adjust Pd-C concentration (5–10 wt%) during hydrogenation to balance reaction rate and byproduct formation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 100°C reduces cyclization time from 12h to 4h) .
Q. Troubleshooting :
Q. How to resolve contradictions in reported biological activities of structurally related compounds?
Methodological Answer : Contradictions in bioactivity data (e.g., calcium channel modulation vs. no observed activity) can be addressed through:
- Comparative Binding Assays : Use radioligand displacement assays (e.g., ³H-nitrendipine for L-type calcium channels) to quantify affinity differences between analogs .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and target receptors (e.g., voltage-gated calcium channels) to identify stereochemical or conformational dependencies .
- Metabolic Stability Tests : Assess hepatic microsomal stability to rule out rapid degradation as a cause of false-negative results .
Case Study : A fluorinated analog showed 10× higher calcium channel affinity than the parent compound due to enhanced lipophilicity (logP: 1.2 → 1.8) .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
Methodological Answer : Derivative design focuses on functional group modifications:
- Fluorination at C7 : Improves metabolic stability and membrane permeability (e.g., 7-fluoro analog increased t₁/₂ from 2h to 6h in vitro) .
- N-Methylation of Pyrazine : Reduces basicity (pKa ~7.5 → 6.8), enhancing blood-brain barrier penetration .
- Side Chain Elongation : Introduce alkyl groups (e.g., ethyl, propyl) to explore hydrophobic binding pockets in target proteins .
Q. How to analyze enantiomeric purity and its impact on pharmacological activity?
Methodological Answer :
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/i-PrOH 85:15) to resolve (7S,8aR) and (7R,8aS) enantiomers. Retention times differ by 2–3 minutes .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects near 220 nm .
- Pharmacological Testing : Compare IC₅₀ values of enantiomers; e.g., (7S,8aR) may show 10× higher activity than (7R,8aS) in receptor assays .
Critical Note : Even 5% impurity in the (7R,8aS) enantiomer can reduce efficacy by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
